molecular formula C33H31N3O8S2 B15157733 Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate

Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate

Cat. No.: B15157733
M. Wt: 661.7 g/mol
InChI Key: NNGUEMQPHFURQP-UHFFFAOYSA-N
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Description

Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acridine and sulfonylamino groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of acridine derivatives, followed by the introduction of sulfonylamino groups through sulfonylation reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino groups can form strong interactions with target proteins, potentially inhibiting their activity. The acridine moiety may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Uniqueness

Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate is unique due to its combination of acridine and sulfonylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H31N3O8S2

Molecular Weight

661.7 g/mol

IUPAC Name

methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C33H31N3O8S2/c1-22-5-13-28(14-6-22)45(39,40)35(20-32(37)43-3)26-11-9-24-17-25-10-12-27(19-31(25)34-30(24)18-26)36(21-33(38)44-4)46(41,42)29-15-7-23(2)8-16-29/h5-19H,20-21H2,1-4H3

InChI Key

NNGUEMQPHFURQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N(CC(=O)OC)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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